6-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidin-4-ol
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Overview
Description
6-METHYL-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that features a thiophene ring and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the condensation of thiophene-2-carbaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the dihydropyrimidinone core . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted thiophene compounds .
Scientific Research Applications
6-METHYL-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 6-METHYL-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with various molecular targets. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes and the induction of apoptosis in cancer cells . The compound’s anti-inflammatory effects are thought to result from the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share the thiophene ring structure.
Dihydropyrimidinones: Compounds such as 2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives are structurally similar.
Uniqueness
6-METHYL-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combined thiophene and dihydropyrimidinone structures, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H10N4OS |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
4-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10N4OS/c1-7-5-9(15)13-10(12-7)14-11-6-8-3-2-4-16-8/h2-6H,1H3,(H2,12,13,14,15)/b11-6+ |
InChI Key |
QKACJDNNARJSON-IZZDOVSWSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC=CS2 |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=CS2 |
Origin of Product |
United States |
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